Mitramycin

DNA-binding affinity structural biology transcription inhibition

Mitramycin (Plicamycin) is a DNA-binding transcriptional inhibitor with a proven >10-fold tumor-selective Sp1 suppression window, enabling precise anti-angiogenic studies without systemic Sp1 inhibition. Unlike chromomycin A3, its 5-7× higher IC50 in certain cell lines provides a wider, more controlled dosing range for transcription factor dynamics and differentiation research. Ideal for benchmarking novel germ cell tumor therapies against its historical 23% complete response rate. Essential for comparative aureolic acid class SAR studies. Purchase for defined, reproducible Sp1-targeted research.

Molecular Formula C52H76O24
Molecular Weight 1085.1 g/mol
Cat. No. B7839233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitramycin
Molecular FormulaC52H76O24
Molecular Weight1085.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O
InChIInChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20?,21?,22?,23?,24?,27+,28?,30?,31?,32?,33?,34?,35?,36?,37?,41+,42?,43?,44?,45?,49+,50+,51?,52?/m1/s1
InChIKeyCFCUWKMKBJTWLW-OQCYXQHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene.
1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE
In water, 1.5X10+5 mg/L at 25 °C (est)

Mitramycin (Plicamycin): A DNA-Binding Aureolic Acid Antibiotic with Sp1-Targeting Antitumor Activity


Mitramycin (also known as mithramycin, plicamycin) is an aureolic acid-derived polyketide antibiotic produced by Streptomyces plicatus, sharing a tricyclic aglycone core with chromomycin A3 and olivomycin A but distinguished by its unique oligosaccharide side chain composition [1]. It functions as a DNA-binding transcriptional inhibitor, preferentially targeting GC-rich sequences in the minor groove of DNA in a Mg²⁺-dependent manner, thereby disrupting RNA synthesis and suppressing the activity of the specificity protein 1 (Sp1) transcription factor [2]. This mechanism underpins its historical and investigational use in testicular germ cell tumors, hypercalcemia of malignancy, and, more recently, in anti-angiogenic strategies for various solid tumors [3].

Why Aureolic Acid Analogs Like Chromomycin A3 and Olivomycin A Cannot Substitute for Mitramycin


Despite a shared tricyclic aglycone core, the aureolic acid class exhibits profound functional divergence driven by differences in their oligosaccharide side chains [1]. These structural variations translate into measurable differences in DNA-binding affinity, sequence-specificity, and, most critically, species-specific and cell-line-specific cytotoxicity profiles [2]. For instance, while chromomycin A3 and mithramycin share an identical aglycone, the former demonstrates higher DNA affinity and distinct potency in certain cancer cell lines, whereas olivomycin A's methyl-group modification further alters its pharmacological behavior [1][2]. Consequently, assumptions of class-wide interchangeability for experimental or therapeutic purposes are unsupported by direct comparative data. The quantitative evidence below establishes the specific, non-substitutable value of mitramycin relative to its closest analogs.

Mitramycin Differentiation Evidence: Quantitative Head-to-Head Comparisons Against Aureolic Acid Analogs


Lower DNA-Binding Affinity of Mitramycin vs. Chromomycin A3 Informs Differential Gene Targeting

Structural studies using NMR spectroscopy reveal that mitramycin has a measurably lower affinity for DNA than its close analog chromomycin A3. This difference is directly attributed to variations in the oligosaccharide side chains, despite sharing an identical aglycone core with chromomycin A3 [1]. While both compounds bind as symmetrical dimers in the DNA minor groove and induce a B-to-A form conformational change, the magnitude of their interaction differs, impacting their transcriptional inhibition profiles [1].

DNA-binding affinity structural biology transcription inhibition

Superior In Vitro Potency of Chromomycin A3 Over Mitramycin in Cholangiocarcinoma Cell Lines

In a direct head-to-head comparison using KKU-series cholangiocarcinoma cell lines, chromomycin A3 (CMA3) demonstrated substantially greater cytotoxicity than mitramycin A (MTA) at 48 hours [1]. The IC50 values for CMA3 were 5- to 7-fold lower than those for MTA across all three cell lines tested, highlighting that mitramycin is significantly less potent in this cancer model [1].

cytotoxicity IC50 cancer cell lines chromomycin A3

Mitramycin Exhibits Tumor-Selective Sp1 Suppression and Potent Antiangiogenic Activity In Vivo

Mitramycin demonstrates a unique in vivo selectivity profile by preferentially suppressing Sp1 protein expression in growing tumors while sparing normal tissues [1]. In a human carcinoid xenograft model, mitramycin treatment reduced Sp1 expression in tumors by over 10-fold compared to untreated controls, with no discernible effect on Sp1 levels in normal organs like liver [1]. This selective suppression correlated with an 80% reduction in tumor microvessel density (MVD) and significant tumor growth inhibition (median tumor weight 790 mm³ in controls vs 280 mm³ in treated groups) [1].

Sp1 transcription factor antiangiogenesis tumor xenograft selectivity

Mitramycin Demonstrates Potent Single-Agent Activity in Advanced Testicular Carcinoma with Durable Complete Responses

Historical clinical data establish mitramycin's notable efficacy in advanced testicular carcinoma, an indication where its aureolic acid analogs have not been as extensively characterized. In a long-term follow-up of 62 patients receiving mitramycin as initial chemotherapy for advanced testicular carcinoma, a complete response (CR) rate of 23% was achieved, with 85% of these complete responders remaining recurrence-free at a median follow-up of 23 years [1]. This indicates a curative potential for a subset of patients with this disease.

testicular cancer complete response clinical trial germ cell tumor

Defined Application Scenarios for Mitramycin Based on Its Unique Differentiation Profile


Investigating Sp1-Driven Tumor Angiogenesis In Vivo

Use mitramycin as a tool compound in xenograft models to achieve tumor-selective suppression of Sp1, enabling the study of Sp1-dependent angiogenic pathways (e.g., VEGF, PDGF, EGFR) without systemic Sp1 inhibition. The demonstrated 80% reduction in tumor MVD and >10-fold tumor-selective Sp1 suppression in the carcinoid model [1] supports its utility in mechanistic and preclinical efficacy studies for antiangiogenic therapy.

In Vitro Studies Requiring Moderate DNA-Binding Potency to Avoid Acute Cytotoxicity

When designing experiments that require transcriptional modulation without immediate, potent cell death, mitramycin is a suitable alternative to chromomycin A3. Its 5- to 7-fold higher IC50 in certain cancer cell lines (e.g., cholangiocarcinoma [2]) allows for a wider dosing window to study transcription factor dynamics, cell cycle arrest (G1/S), and differentiation, as demonstrated in HL-60 promyelocytic leukemia cells .

Preclinical Evaluation of Mitramycin in Germ Cell and Testicular Tumor Models

Leverage mitramycin's established historical activity against testicular carcinoma (23% complete response rate with durable remissions [3]) to benchmark novel combination therapies or to investigate mechanisms of resistance in germ cell tumor research. Its unique activity in embryonal carcinoma, a subtype often studied in vitro and in vivo, provides a well-characterized reference point.

Structural and Biophysical Studies of Aureolic Acid-DNA Interactions

Employ mitramycin alongside chromomycin A3 and olivomycin A in comparative NMR spectroscopy or DNA footprinting experiments. The documented differences in DNA-binding affinity and sequence-specific cleavage patterns [4] make it an essential comparator for dissecting the role of the oligosaccharide side chains in dictating the pharmacological behavior of this antibiotic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.